molecular formula C24H19N3O3S2 B2659046 (Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-36-1

(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2659046
CAS No.: 865182-36-1
M. Wt: 461.55
InChI Key: IPNCPBZADDGIPN-LCUIJRPUSA-N
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Description

“(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound with potential applications in scientific research . It exhibits high complexity due to its intricate molecular structure and offers versatility through its ability to participate in various chemical reactions.


Synthesis Analysis

The synthesis of similar compounds involves copper (I) catalyzed azide-alkyne cycloaddition reaction . The targeted 1,4-disubstituted 1,2,3-triazoles with amide and thioether functionality were synthesized by the reaction of 2-(prop-2-yn-1-ylthio)benzo[d]oxazole (3a)/2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3b) (1.0 mmol), 4-(bromomethyl)-N-arylbenzamide .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it is typically examined using FTIR, 1H, 13C-NMR, and HRMS techniques .


Chemical Reactions Analysis

This compound can engage in various chemical reactions due to its complex structure. It has been found that similar compounds can undergo copper (I) catalyzed azide-alkyne cycloaddition reactions .


Physical and Chemical Properties Analysis

The compound appears as a white solid with a melting point of 152–156 °C . The FTIR (KBr) shows ν max = 3296 (N–H str.), 3113 (C–H str., triazole ring), 2984 (C–H str., aliphatic), 1654 (C=O sym. str., amide), 1539, 1450 (C=C str., aromatic ring), cm −1 .

Scientific Research Applications

Synthesis of Antifungal Agents

Research on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has shown potential antifungal applications. These compounds were synthesized through reactions involving thiourea, thioformamide, and substituted thioureas, exhibiting antifungal activity in preliminary screenings (Narayana et al., 2004).

Cytotoxic Evaluation for Cancer Therapy

Another study focused on the synthesis of Schiff bases incorporating sulfonamide groups, characterized and evaluated for cytotoxic activity against human breast cancer cell lines. These compounds exhibited promising cytotoxic activities, suggesting potential applications in chemotherapeutic agents (Govindaraj et al., 2021).

Antimicrobial and Anticancer Agents

The synthesis of benzamide derivatives bearing bioactive moieties has been explored for their antimicrobial efficacy. Specific compounds showed significant antibacterial and antifungal activities. Additionally, the study of indapamide derivatives revealed anticancer potential, particularly pro-apoptotic effects on melanoma cell lines, suggesting a direction for developing novel anticancer therapies (Priya et al., 2006; Yılmaz et al., 2015).

Inhibition of Human Carbonic Anhydrases

Research on the inhibition of human carbonic anhydrase isoforms by new sulfonamide derivatives has revealed potential therapeutic applications in managing conditions like glaucoma, epilepsy, and certain types of tumors. Compounds demonstrating selective inhibition of carbonic anhydrase isoforms may serve as leads for the development of new pharmacological agents (Distinto et al., 2019).

Green Synthesis of Thiazolidin-3-yl Carboxamides

The green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, utilizing water as the reaction medium, exemplifies environmentally friendly methodologies in chemical synthesis with potential applications in drug discovery and material science (Horishny & Matiychuk, 2020).

Properties

IUPAC Name

4-benzyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S2/c1-2-14-27-21-13-12-20(32(25,29)30)16-22(21)31-24(27)26-23(28)19-10-8-18(9-11-19)15-17-6-4-3-5-7-17/h1,3-13,16H,14-15H2,(H2,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNCPBZADDGIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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